

# Application Note: Acrivastine Formulation for Controlled Release Studies

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Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Acrivastine is a second-generation H1-receptor antagonist used for the symptomatic relief of allergies and hay fever.[1][2] A significant challenge in its oral delivery is its short biological half-life of approximately 1.5-1.9 hours, which necessitates frequent dosing to maintain therapeutic efficacy.[2] The development of a controlled-release formulation is a highly desirable strategy to prolong the drug's duration of action, reduce dosing frequency, and improve patient compliance.

This document provides detailed protocols and application notes for the development and evaluation of a hydrophilic matrix-based controlled-release tablet formulation for **acrivastine**. Hydrophilic matrix systems are a common and cost-effective approach for oral controlled-release dosage forms, typically utilizing polymers like hypromellose (HPMC) that form a gel layer upon hydration to control drug diffusion and/or matrix erosion.[3][4][5]

### **Physicochemical Properties of Acrivastine**

A summary of the key physicochemical properties of **acrivastine** is essential for formulation design.



Property	Value	Reference
Molecular Formula	C22H24N2O2	[1][2]
Molecular Weight	348.4 g/mol	[1]
Biological Half-Life	~1.9 hours	
Mechanism of Action	Histamine H1 Receptor Antagonist	[1]
Solubility	Soluble in DMSO	[6]
Melting Point	222°C (decomposes)	[7]

## Formulation Development Strategy: Hydrophilic Matrix Tablets

The primary strategy for achieving controlled release of **acrivastine** involves creating a hydrophilic matrix tablet. When the tablet comes into contact with gastrointestinal fluids, the hydrophilic polymer on the tablet's surface hydrates and swells, forming a viscous gel layer. This layer acts as a barrier to both further water penetration and drug diffusion. The release of the drug is then controlled by its diffusion through this gel layer and the gradual erosion of the matrix.[4][8]

Commonly used polymers for this purpose include:

- Hypromellose (HPMC): Different viscosity grades (e.g., K4M, K15M, K100M) are used to modulate the release rate.[3] HPMC is widely used due to its non-ionic nature, pHindependent drug release, and excellent stability.[4]
- Carbopol (Carbomer): Anionic polymers that can also be used to control drug release.
- Lipid-based Excipients: Materials like Compritol® 888 ATO (glyceryl behenate) can be combined with hydrophilic polymers to further retard drug release.[9]

Studies have shown that using a combination of excipients, such as a lipid-based material (Compritol) and a hydrophilic polymer (Methocel), can significantly decrease the dissolution rate of both **acrivastine** and a co-administered drug like pseudoephedrine, achieving



controlled release for over 8 hours.[9] Another study found that a formulation using HPMC K15M could effectively control **acrivastine** release for up to 12 hours.

## **Example Formulations for Acrivastine Controlled- Release Tablets**

The following table summarizes example formulations developed in published studies, demonstrating the use of different polymers to achieve controlled release.

Formulation Code	Acrivastine (mg)	Polymer(s)	Polymer Concentrati on (mg)	Key Finding	Reference
F9 (Study 1)	8	HPMC K15M	150	Controlled drug release for up to 12 hours.	
Optimized (Study 2)	8	Compritol 888 ATO + Methocel K100M	Combination	Optimal controlled release for over 8 hours.	[9]

## **Experimental Protocols**

# Protocol 1: Preparation of Acrivastine Matrix Tablets by Direct Compression

This protocol describes a standard method for preparing matrix tablets using the direct compression technique, which is efficient and avoids the use of heat and solvents.

Materials and Equipment:

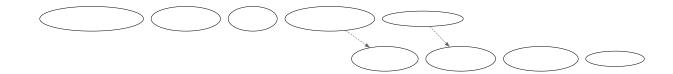
- Acrivastine powder
- HPMC K15M (or other selected polymers)
- Microcrystalline Cellulose (MCC) (Filler/Binder)



- Magnesium Stearate (Lubricant)
- Talc (Glidant)
- · Digital weighing balance
- Sieves (#40, #60 mesh)
- V-blender or mortar and pestle
- Rotary tablet press with appropriate punches

#### Procedure:

- Sifting: Pass **acrivastine**, HPMC K15M, and MCC separately through a #40 mesh sieve to ensure uniformity and break any lumps.
- Blending: Accurately weigh the required quantities of the sifted ingredients. Blend the
  acrivastine and HPMC K15M for 10 minutes. Add the MCC and continue blending for
  another 10 minutes.
- Lubrication: Sift magnesium stearate and talc through a #60 mesh sieve. Add them to the powder blend and mix for 2-3 minutes. Avoid over-mixing, which can negatively impact tablet hardness.
- Compression: Compress the final blend into tablets using a rotary tablet press. Adjust the compression force to achieve the desired tablet hardness.





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Caption: Experimental workflow for formulation and evaluation of **Acrivastine** tablets.

## **Protocol 2: Evaluation of Tablet Properties**

Before and after compression, the blend and tablets must be characterized to ensure quality.

#### 6.1 Pre-Compression Parameters:

Parameter	Method	Acceptance Criteria
Angle of Repose	Fixed funnel method	< 30° (Excellent flow), 31-35° (Good flow)
Bulk Density	Measure the volume of a known weight of powder in a graduated cylinder.	Record for calculating Carr's Index.
Tapped Density	Tap the graduated cylinder containing the powder until a constant volume is achieved.	Record for calculating Carr's Index.
Carr's Index (%)	[(Tapped Density - Bulk Density) / Tapped Density] x 100	5-15% (Excellent), 12-16% (Good)
Hausner Ratio	Tapped Density / Bulk Density	< 1.25 (Good flow)

#### 6.2 Post-Compression Parameters:



Parameter	Method	Acceptance Criteria
Weight Variation	Weigh 20 tablets individually.	As per USP standards (typically ±5% for tablets >324 mg).
Hardness	Test 6 tablets using a Monsanto or Pfizer hardness tester.	4-6 kg/cm <sup>2</sup> (varies with formulation).[10]
Friability	Test a known weight of tablets in a Roche friabilator for 100 revolutions.	< 1.0% weight loss.[10]
Thickness	Measure the thickness of 10 tablets using a Vernier caliper.	Should be uniform within a batch.
Drug Content	Assay a composite of finely powdered tablets via HPLC.	90-110% of the label claim.

## **Protocol 3: In Vitro Drug Release Study**

This protocol is used to determine the rate and extent of drug release from the formulated tablets, simulating in vivo conditions.[11]

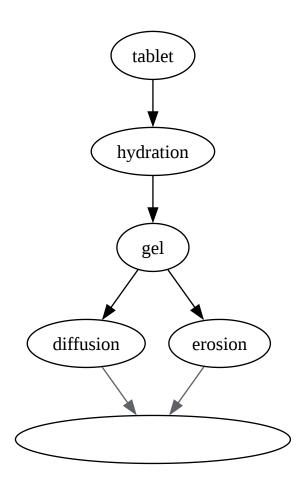
#### Materials and Equipment:

- USP Dissolution Apparatus 2 (Paddle).[12]
- Dissolution media (e.g., pH 1.2 HCl buffer, pH 6.8 phosphate buffer).
- Water bath set to  $37 \pm 0.5$ °C.[12]
- Syringes with filters (e.g., 0.45 μm).
- HPLC system for analysis.

#### Procedure:



- Apparatus Setup: Set up the USP Apparatus 2. Fill each vessel with 900 mL of the selected dissolution medium. Equilibrate the medium to  $37 \pm 0.5$ °C.
- Tablet Introduction: Place one tablet in each dissolution vessel.
- Operation: Start the apparatus at a paddle speed of 50 RPM.
- Sampling: Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 10, 12 hours).
- Media Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain sink conditions.
- Sample Preparation: Filter the collected samples through a 0.45 μm filter.
- Analysis: Analyze the samples for acrivastine concentration using a validated HPLC method.





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Caption: Mechanism of drug release from a hydrophilic HPMC matrix tablet.

## **Protocol 4: Quantification of Acrivastine by HPLC**

A validated High-Performance Liquid Chromatography (HPLC) method is required for the accurate quantification of **acrivastine** in dissolution samples and for the drug content assay. [13][14]

#### **Equipment and Conditions:**

Parameter	Specification	Reference
HPLC System	Isocratic pump, UV/Vis or PDA detector, Autosampler	-
Column	Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 μm)	[15]
Mobile Phase	Methanol and 10mM Sodium Dihydrogen Phosphate buffer	[15]
Flow Rate	1.0 mL/min	-
Detection Wavelength	254 nm	[13][15][16]
Injection Volume	20 μL	-
Column Temperature	25°C	[15]

#### Procedure:

- Standard Preparation: Prepare a stock solution of **acrivastine** reference standard in a suitable solvent (e.g., mobile phase). Prepare a series of working standards by serial dilution to create a calibration curve.
- Sample Preparation: Dilute the filtered samples from the dissolution study with the mobile phase to fall within the concentration range of the calibration curve.



- Analysis: Inject the standard solutions followed by the sample solutions into the HPLC system.
- Quantification: Record the peak areas. Plot a calibration curve of peak area versus
  concentration for the standard solutions. Determine the concentration of acrivastine in the
  samples using the regression equation from the calibration curve.

#### **Data Presentation**

#### 9.1 Example In Vitro Drug Release Data:

The cumulative percentage of drug released should be calculated and tabulated. This data is based on the findings for formulation F9 in a referenced study.

Time (hours)	Cumulative % Drug Released (Mean ± SD)
1	15.2 ± 1.3
2	28.9 ± 2.1
4	45.6 ± 2.5
6	62.3 ± 3.0
8	78.1 ± 2.8
10	89.5 ± 1.9
12	98.7 ± 1.1

Disclaimer: The data presented in this application note is for illustrative purposes and is based on published literature. Researchers must conduct their own experiments and validation to support their findings.

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